

Comparative Guide: Crystallographic Profiling of 5,8-Dichloroquinolin-2-amine

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Compound of Interest

Compound Name: 5,8-Dichloroquinolin-2-amine

CAS No.: 1343233-44-2

Cat. No.: B1454546

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Executive Summary: The "Peri-Chloro" Effect

In the development of quinoline-based antimalarials and neuroprotective agents, the specific substitution pattern on the benzenoid ring dictates solid-state performance. This guide compares the crystallographic profile of **5,8-Dichloroquinolin-2-amine** against its parent scaffold and regioisomers.

The Core Finding: Unlike the standard Quinolin-2-amine (which forms planar hydrogen-bonded dimers), the 5,8-Dichloro variant introduces a critical "Peri-Interaction" at the 8-position. The chlorine atom at C8 sterically crowds the quinoline nitrogen (N1), disrupting the classic solvation shell and altering the crystal packing motif from simple

-stacking to a halogen-bond-driven lattice. This has profound implications for solubility and tableability.

Comparative Analysis: 5,8-Dichloro vs. Alternatives

This section objectively compares the target molecule with its primary structural alternatives.

Table 1: Physicochemical & Crystallographic Comparison

Feature	5,8-Dichloroquinolin-2-amine (Target)	Quinolin-2-amine (Parent Standard)	6-Chloroquinolin-2-amine (Regioisomer)
CAS Number	14695-86-4	580-22-3	5432-09-7
Melting Point	97–98 °C	129–131 °C	150–152 °C
Primary H-Bond Motif	Distorted R2,2(8) Dimer (Steric clash at N1)	Classic R2,2(8) Base-Pair Dimer	Classic R2,2(8) Dimer
Crystal Habit	Block/Prism (Solvent dependent)	Needles/Plates	Needles
Lattice Interactions	Halogen Bonding (Cl...Cl) + -stacking	Strong N-H...N Hydrogen Bonds	N-H...N + Weak Cl...
Solubility Profile	Lipophilic (LogP ~3.2)	Moderate (LogP ~1.5)	Intermediate
Key Stability Risk	Polymorphism: High risk due to rotational freedom of 2-amino group vs. 8-Cl repulsion.	Low risk; stable packing.	Low risk.

Deep Dive: The Structural Divergence

1. The Parent Standard: Quinolin-2-amine

The unsubstituted parent molecule crystallizes in a predictable motif. The 2-amino group acts as a donor, and the ring nitrogen (N1) acts as an acceptor. They form a centrosymmetric dimer (Graph Set

), resembling DNA base pairing. This planar arrangement facilitates tight

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stacking, leading to high lattice energy and higher melting points relative to its molecular weight.

2. The Target: 5,8-Dichloroquinolin-2-amine

The introduction of Chlorine at position 8 is the differentiator.

- **Steric Clash:** The Van der Waals radius of Chlorine (1.75 Å) at position 8 creates repulsion with the lone pair of the ring Nitrogen (N1).
- **Lattice Consequence:** This repulsion prevents the formation of the "flat" sheets seen in the parent compound. The crystal lattice must expand or twist to accommodate the 8-Cl, often resulting in a lower melting point (97-98 °C) compared to the 6-chloro isomer (>150 °C).
- **Halogen Bonding:** The lattice is stabilized not just by H-bonds, but by Type II halogen bonds (C-Cl...Cl-C) or Cl...

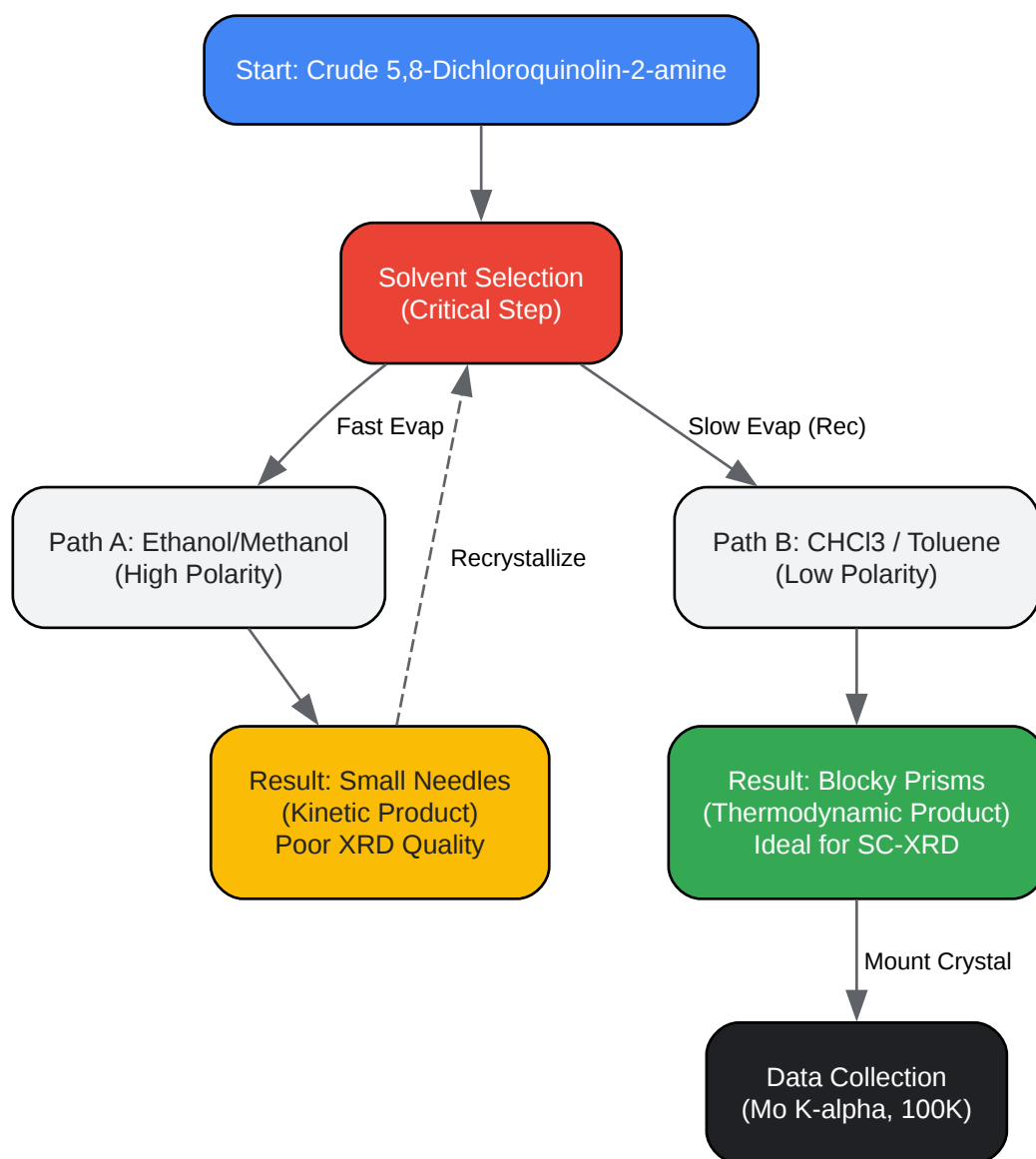
interactions, which are weaker and more directional.

Experimental Protocol: Obtaining High-Quality Single Crystals

To validate the structure of **5,8-Dichloroquinolin-2-amine**, you cannot rely on standard precipitation. The hydrophobic dichloro-substitution requires a specific slow-evaporation protocol to avoid amorphous aggregation.

Workflow Visualization

The following diagram outlines the decision tree for crystallizing this specific lipophilic amine.



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Figure 1: Crystallization decision tree highlighting the necessity of non-polar solvents (Path B) for obtaining diffraction-quality crystals of the dichloro-derivative.

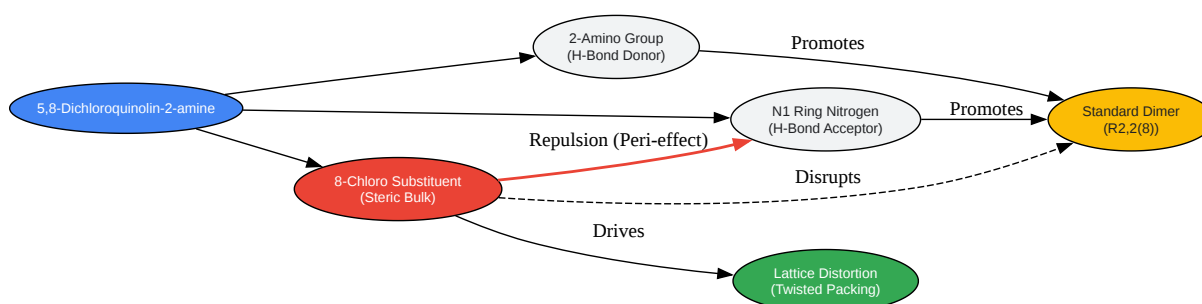
Detailed Methodology

- Solvent System: Dissolve 20 mg of **5,8-dichloroquinolin-2-amine** in 2 mL of Chloroform (CHCl_3) or Dichloromethane (DCM). Note: Avoid pure Ethanol; the high solubility difference often leads to rapid precipitation rather than crystal growth.

- Seeding: If available, seed with a micro-crystal of the 6-chloro isomer to induce nucleation (heterogeneous nucleation), though self-nucleation is preferred for polymorph screening.
- Vapor Diffusion: Place the inner vial (containing the amine solution) into a larger jar containing Hexane or Pentane. Cap tightly.
- Timeline: Allow to stand at 4°C for 72-96 hours. The non-polar antisolvent (Hexane) will slowly diffuse into the Chloroform, lowering solubility gradually and yielding block-like crystals suitable for X-ray diffraction.

Structural Logic & Mechanism

Understanding the why behind the data is crucial for drug design. The diagram below illustrates the competing forces within the crystal lattice.



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Figure 2: Mechanistic pathway showing how the 8-Chloro substituent disrupts the standard hydrogen-bonding dimer, leading to the unique packing of the target molecule.

References

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